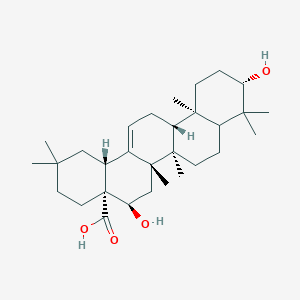
(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid is a useful research compound. Its molecular formula is C30H48O4 and its molecular weight is 472.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound known as (4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid , is a triterpenoid derivative with significant potential in pharmacological applications. This article explores its biological activities based on existing research findings.
The compound has a complex structure characterized by multiple hydroxyl groups and a tetradecahydropicene backbone. Its molecular formula is C39H54O5 with a molecular weight of approximately 618.83 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties , which are critical in treating various inflammatory diseases. It has been shown to modulate key inflammatory mediators such as cytokines and chemokines. For instance:
- Inhibition of NF-κB : The compound can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammatory responses .
- Cytokine Modulation : Studies demonstrate that it reduces the secretion of pro-inflammatory cytokines like IL-1β and TNF-α in vitro .
Antioxidant Activity
The compound also displays significant antioxidant activity , which is vital for protecting cells from oxidative stress. This property is crucial for preventing cellular damage in various chronic diseases.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties :
- Cell Viability : In vitro assays have shown that it can reduce cell viability in cancer cell lines by inducing apoptosis .
- Mechanistic Insights : Molecular docking studies have identified potential interactions with cancer-related targets such as the sarco-endoplasmic reticulum Ca2+ ATPase (SERCA), indicating its role in calcium homeostasis and apoptosis regulation .
Pharmacokinetics and Drug-Likeness
A critical aspect of evaluating this compound for therapeutic use is its pharmacokinetic profile:
- Absorption and Bioavailability : Preliminary assessments indicate that while the compound shows promising binding affinity to targets like SERCA (binding energy of -7.2 kcal/mol), it may violate some parameters of Lipinski's rule of five regarding drug-likeness . This suggests potential challenges in bioavailability that need to be addressed through structural modifications.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Celastrol Derivatives : Research involving derivatives of celastrol has shown similar anti-inflammatory and anticancer effects. These studies provide insights into the potential applications of triterpenoid compounds in therapeutic settings .
- Network Pharmacology Approaches : Recent investigations utilizing network pharmacology have identified pathways influenced by this compound in various disease models including cancer and autoimmune disorders .
Eigenschaften
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,10S,12aR,14bR)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20?,21-,22+,23-,27+,28-,29-,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOPWPOFWMYZJZ-UEOXIKJZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














